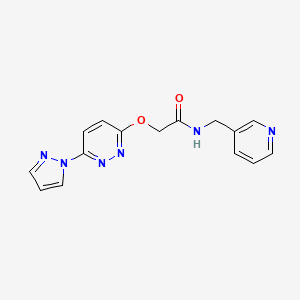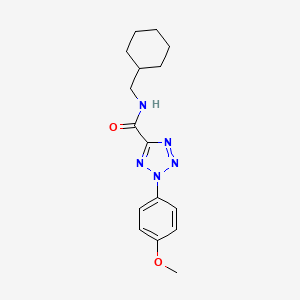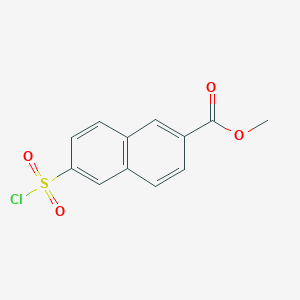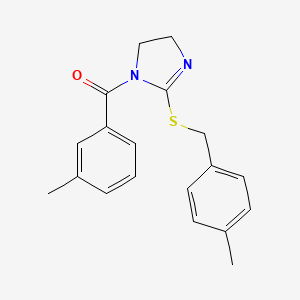
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive drugs known as bath salts. MDPV has gained popularity in recent years due to its potent stimulant effects and abuse potential.
Mechanism of Action
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their uptake and leading to their accumulation in the synaptic cleft. This effect leads to increased stimulation of the postsynaptic receptors and is responsible for the stimulant effects of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has also been shown to produce a range of psychological effects, including euphoria, increased sociability, and increased alertness.
Advantages and Limitations for Lab Experiments
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has several advantages as a tool for scientific research. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, making it a useful tool for investigating the role of these neurotransmitters in neuropsychiatric conditions. However, 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one also has several limitations. It is a potent stimulant with a high abuse potential, which makes it difficult to use in human studies. Additionally, the long-term effects of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one on the brain and behavior are not well understood.
Future Directions
There are several future directions for research on 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one. One area of interest is the long-term effects of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one on the brain and behavior. Another area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one but with less abuse potential. Finally, there is a need for further research into the mechanisms of action of 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one and other psychoactive drugs, as well as their potential therapeutic uses.
Synthesis Methods
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is synthesized from 3,4-methylenedioxyphenylpropan-2-one (MDP2P) through a process known as reductive amination. MDP2P is reduced using sodium borohydride to produce the intermediate 1-(4-methylphenyl)-2-nitropropene, which is then reacted with phenylsulfonyl chloride to form 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one.
Scientific Research Applications
1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has been used in scientific research as a tool to investigate the mechanisms of action of psychoactive drugs. 1-(4-Methylphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This effect has been used to study the role of these neurotransmitters in addiction, mood disorders, and other neuropsychiatric conditions.
properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3S/c1-17-12-14-18(15-13-17)21(23)16-22(19-8-4-2-5-9-19)26(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDYNRRPMVACDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2794223.png)



![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2794230.png)
![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2794236.png)

![N-(5-fluoro-2-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2794239.png)
![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2794240.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2794243.png)